N-Isopropyl-2,4-dinitroaniline
Description
N-Isopropyl-2,4-dinitroaniline (C₉H₁₁N₃O₄; calculated molecular weight: 225.21 g/mol) is a nitroaromatic compound featuring an isopropyl group attached to the amine nitrogen and two nitro groups at the 2- and 4-positions of the benzene ring. For instance, N-isopropyl-4-methyl-2-nitroaniline is prepared by reacting 4-methyl-2-nitroaniline with 2-iodopropane in dimethylformamide (DMF) using K₂CO₃ as a base . Derivatives of this compound, such as N-isopropyl-2,4,6-trinitroaniline, have demonstrated apoptotic activity in biological studies .
Properties
CAS No. |
13059-85-3 |
|---|---|
Molecular Formula |
C9H11N3O4 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2,4-dinitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-6(2)10-8-4-3-7(11(13)14)5-9(8)12(15)16/h3-6,10H,1-2H3 |
InChI Key |
KBLJXXODEPARJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-2,4-dinitroaniline can be synthesized through the reaction of 1-chloro-2,4-dinitrobenzene with isopropylamine . The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The process involves the nucleophilic substitution of the chlorine atom by the isopropylamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound results in the formation of N-Isopropyl-2,4-diaminoaniline.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N-Isopropyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Isopropyl-2,4-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-isopropyl-2,4-dinitroaniline are best understood by comparing it to related nitroaniline derivatives. Key differences arise from variations in substituents, molecular geometry, and applications.
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₉H₁₁N₃O₄ | Isopropyl, 2,4-dinitro | 225.21 | Mono-alkylated amine; planar nitroaromatic |
| N,N-Diisopropyl-2,4-dinitroaniline | C₁₂H₁₇N₃O₄ | Diisopropyl, 2,4-dinitro | 283.29 | Di-alkylated amine; steric hindrance |
| 6-Chloro-2,4-dinitroaniline (CDA) | C₆H₄ClN₃O₄ | Chloro, 2,4-dinitro | 217.57 | Chloro substituent; polymorphism observed |
| N-Methyl-2,4-dinitroaniline | C₇H₇N₃O₄ | Methyl, 2,4-dinitro | 197.15 | Smaller alkyl group; higher solubility |
- Steric Effects: N,N-Diisopropyl-2,4-dinitroaniline exhibits increased steric hindrance compared to the mono-alkylated N-isopropyl derivative, affecting its reactivity and molecular geometry .
Research Findings and Trends
- Molecular Geometry : Angular parameter studies reveal that N,N-dialkyl substitution (e.g., diisopropyl vs. diethyl) significantly alters bond angles and resonance stabilization .
- Biological Activity : The number and position of nitro groups critically influence apoptotic activity. Trinitro derivatives (e.g., N-isopropyl-2,4,6-trinitroaniline) show higher efficacy than dinitro analogs .
Biological Activity
N-Isopropyl-2,4-dinitroaniline (IDNA) is a compound of interest due to its biological activity, particularly in the context of herbicidal and antimitotic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and potential applications.
Chemical Structure and Properties
This compound is characterized by its dinitroaniline structure, which consists of an isopropyl group attached to an aniline core with two nitro groups at the 2 and 4 positions. This structural configuration is crucial for its biological activity.
-
Microtubule Disruption :
- Dinitroanilines, including IDNA, are known to disrupt microtubule dynamics in various organisms. They bind to the α-tubulin subunit of microtubules, leading to inhibition of cell division. This mechanism has been demonstrated in protozoan parasites such as Toxoplasma gondii, where IDNA and related compounds selectively inhibit replication by disrupting microtubule formation .
- Antimitotic Activity :
- Genotoxicity :
Toxicity Profiles
The toxicity of this compound has been evaluated through various studies:
- Animal Studies : Limited data exist regarding oral and inhalation toxicity in mammals. However, studies on similar compounds indicate that dinitroanilines can exhibit significant toxicity at high doses .
- Environmental Impact : The compound's phytotoxicity suggests that it could adversely affect non-target plant species, raising concerns about its use as a herbicide .
Case Studies
Several studies highlight the biological activity and implications of this compound:
- Study on Protozoan Parasites : Research demonstrated that IDNA effectively inhibits the growth of Toxoplasma gondii with an IC50 value significantly lower than other dinitroanilines tested. The study emphasizes the compound's potential as a lead for developing antiparasitic drugs .
- Phytotoxicity Assessment : A screening study evaluated various dinitroaniline derivatives for their phytotoxic effects using the Allium test. Results indicated that this compound exhibited substantial growth inhibition in treated plants compared to controls .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
